

Spectroscopic and Analytical Profile of 2-(4-nitrophenyl)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: **2-(4-Nitrophenyl)benzoic acid**

Cat. No.: **B095835**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **2-(4-nitrophenyl)benzoic acid**. This biphenyl carboxylic acid derivative is of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and further application in research and development.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₃ H ₉ NO ₄
Molecular Weight	243.21 g/mol [1]
CAS Number	18211-41-1 [1]
Appearance	Expected to be a solid
Melting Point	Not available in the provided search results
Solubility	Expected to be soluble in common organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents.

Spectroscopic Data

Due to the limited availability of direct experimental spectra for **2-(4-nitrophenyl)benzoic acid** in the public domain, the following data is predicted based on the analysis of structurally related compounds and general principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to display complex multiplets in the aromatic region due to the coupling between the protons of the two phenyl rings.

Table 1: Predicted ¹H NMR Spectral Data for **2-(4-nitrophenyl)benzoic Acid**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 13.0	Singlet (broad)	1H	-COOH
~8.30	Doublet	2H	Protons ortho to the nitro group
~7.80	Doublet	2H	Protons meta to the nitro group
~7.40 - 7.60	Multiplet	4H	Protons on the benzoic acid phenyl ring

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carboxyl carbon and the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for **2-(4-nitrophenyl)benzoic Acid**

Chemical Shift (δ , ppm)	Assignment
~168 - 172	-COOH
~148	C-NO ₂
~120 - 145	Aromatic carbons

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and nitro functional groups.

Table 3: Predicted IR Spectral Data for **2-(4-nitrophenyl)benzoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500 - 3300	Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
~1520 and ~1350	Strong	N-O asymmetric and symmetric stretch (nitro group)
~1600, ~1450	Medium-Strong	C=C stretch (aromatic)
~1300	Medium	C-O stretch (carboxylic acid)
~850	Strong	C-N stretch (nitroaromatic)

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for **2-(4-nitrophenyl)benzoic Acid**

m/z	Interpretation
243	[M] ⁺ (Molecular ion)
226	[M - OH] ⁺
197	[M - NO ₂] ⁺
181	[M - COOH - H] ⁺
152	[C ₁₂ H ₈] ⁺ (Biphenyl fragment)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **2-(4-nitrophenyl)benzoic acid**.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often suitable for carboxylic acids due to its ability to dissolve the sample and the downfield shift of the acidic proton.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
 - Tune the probe for the appropriate nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
 - Use a standard pulse sequence (e.g., a 90° pulse).
 - Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
 - The acidic proton of the carboxylic acid can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -COOH proton signal to disappear due to H-D exchange.

[\[2\]](#)

- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
 - A larger number of scans (e.g., 1024 or more) is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-(4-nitrophenyl)benzoic acid**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: No specific sample preparation is typically needed for a solid sample when using an ATR-FTIR spectrometer. Ensure the sample is dry.
- Instrument Setup:

- Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
 - Compare the obtained spectrum with reference spectra if available.

Alternative Methodology (KBr Pellet):

- Sample Preparation:
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet press and apply high pressure to form a thin, transparent KBr pellet.
- Sample Analysis:
 - Place the KBr pellet in the sample holder of the IR spectrometer.
 - Acquire the IR spectrum.

Mass Spectrometry (MS)

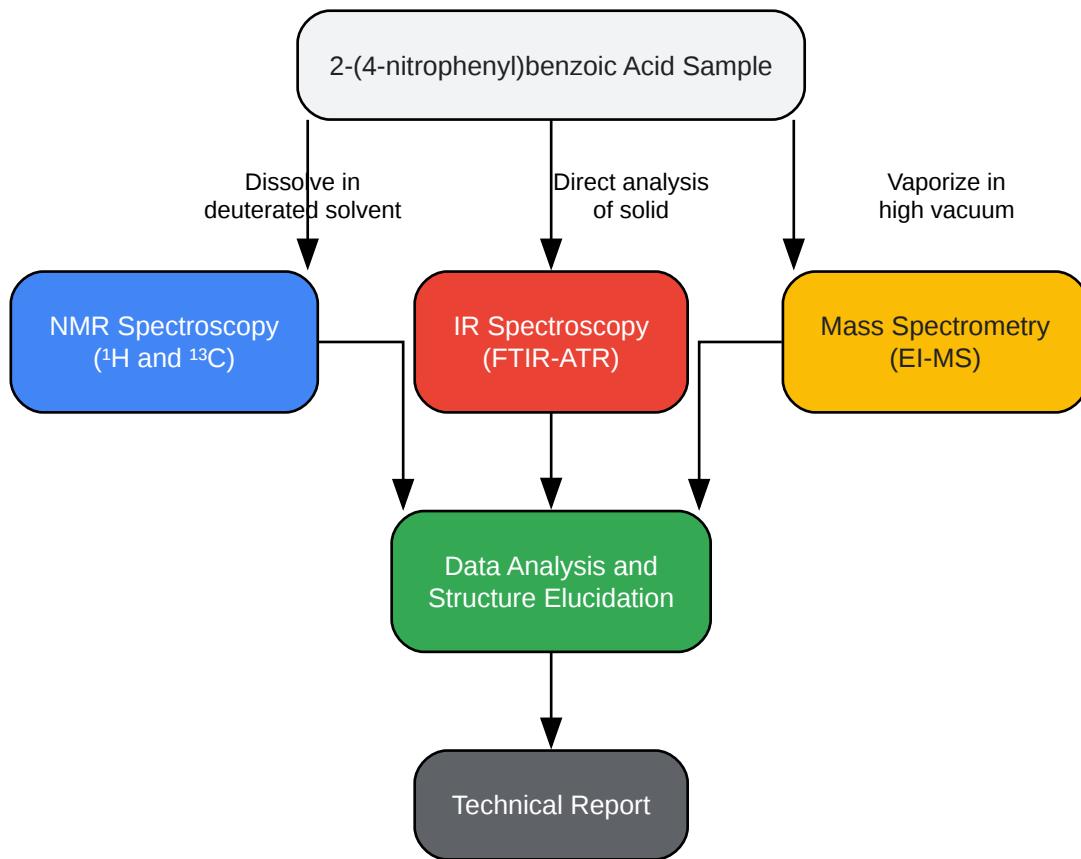
Objective: To determine the molecular weight and fragmentation pattern of **2-(4-nitrophenyl)benzoic acid**.

Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.[3]
 - The sample is vaporized by heating in the high vacuum of the ion source.[4]
- Ionization:
 - The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[3][4]
 - This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$).[3]
- Mass Analysis:
 - The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **2-(4-nitrophenyl)benzoic acid**.



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*Spectroscopic analysis workflow for **2-(4-nitrophenyl)benzoic acid**.*

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References

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